molecular formula C19H38N4O10 B014301 Gentamicin X2 CAS No. 36889-17-5

Gentamicin X2

Cat. No.: B014301
CAS No.: 36889-17-5
M. Wt: 482.5 g/mol
InChI Key: HFLKNINDVFJPQT-ZFAMMYHGSA-N
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Chemical Reactions Analysis

Types of Reactions: Gentamicin X2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its biosynthesis and modification.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include gentamicin A, gentamicin C1, C2, and other components of the gentamicin complex .

Scientific Research Applications

Comparison with Similar Compounds

Biological Activity

Gentamicin X2, a minor component of the gentamicin complex, has garnered attention due to its significant biological activity, particularly in the context of antibiotic efficacy and therapeutic potential. This article explores the enzymatic biosynthesis, biological effects, and clinical implications of this compound, supported by data tables and case studies.

Overview of Gentamicin Complex

Gentamicin is an aminoglycoside antibiotic primarily used to treat severe infections caused by Gram-negative bacteria. The gentamicin complex comprises multiple components, with this compound being one of the minor constituents. It is formed through a series of enzymatic reactions from gentamicin A2, ultimately leading to various active forms of the antibiotic.

Key Components of Gentamicin Complex

ComponentStructure VariantsPrimary Use
Gentamicin C1Major componentBroad-spectrum antibiotic
Gentamicin C2Major componentSimilar to C1, used in infections
Gentamicin C2aMajor componentAntibacterial activity
This compound Minor component Potent readthrough agent

Enzymatic Biosynthesis

The biosynthesis of this compound involves several key enzymes:

  • GenD2 : Converts secondary alcohol at C-3″ to an amine.
  • GenS2 : Transaminates the amine.
  • GenN : Methylates the amine to form gentamicin A.
  • GenD1 : Methylates at C-4″ to produce this compound.

These enzymes work sequentially to transform gentamicin A2 into this compound, which serves as a precursor for other gentamicin components .

Potency and Safety Profile

Research indicates that this compound exhibits superior potency compared to other components in the gentamicin complex, particularly in promoting readthrough of premature stop codons in mRNA. This mechanism has therapeutic implications for genetic disorders caused by nonsense mutations.

  • Readthrough Activity : this compound has been shown to effectively induce readthrough in vitro and in vivo, suggesting its potential as a treatment for genetic diseases .
  • Safety Profile : In animal studies, this compound demonstrated reduced nephrotoxicity compared to G418, another aminoglycoside. This favorable safety profile supports its further development as a therapeutic agent .

Cytotoxicity Studies

Cytotoxicity assays reveal that while aminoglycosides traditionally have associated toxicities, this compound presents a more favorable safety/readthrough ratio compared to its counterparts:

  • Cytotoxicity vs. Readthrough Potency :
    • Gentamicin: High cytotoxicity
    • G418: Moderate cytotoxicity
    • This compound : Low cytotoxicity with high readthrough efficacy .

Case Studies

  • In Vivo Studies : Rodent models demonstrated that administration of this compound resulted in significantly lower rates of nephrotoxicity compared to G418 while maintaining effective readthrough activity .
    • Study Parameters :
      • Dosage: Administered via injection
      • Outcome Measures: Kidney function tests, readthrough efficacy assessments.
  • Clinical Implications : The potential use of this compound as a readthrough agent for treating conditions like cystic fibrosis and muscular dystrophy is under investigation. Ongoing studies aim to establish optimal dosing regimens and long-term safety profiles.

Properties

IUPAC Name

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H38N4O10/c1-19(29)5-30-18(13(28)16(19)23-2)33-15-7(21)3-6(20)14(12(15)27)32-17-9(22)11(26)10(25)8(4-24)31-17/h6-18,23-29H,3-5,20-22H2,1-2H3/t6-,7+,8+,9+,10+,11+,12-,13+,14+,15-,16+,17+,18+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFLKNINDVFJPQT-ZFAMMYHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)O)N)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)N)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H38N4O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36889-17-5
Record name Gentamicin X2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36889-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Gentamicin X2
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Gentamicin X2

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